molecular formula C17H23NO3 B1325569 Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898757-22-7

Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate

Cat. No. B1325569
M. Wt: 289.4 g/mol
InChI Key: PNBROBQXJQNRCL-UHFFFAOYSA-N
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Description

“Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate” is a chemical compound with the molecular formula C17H23NO3 . It has a molecular weight of 289.37 . The IUPAC name for this compound is ethyl 5-[4-(1-azetidinylmethyl)phenyl]-5-oxopentanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23NO3/c1-2-21-17(20)6-3-5-16(19)15-9-7-14(8-10-15)13-18-11-4-12-18/h7-10H,2-6,11-13H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Biological Activity

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, structurally related to Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate, were synthesized and evaluated for their antimalarial, antimycobacterium, and cytotoxic activities. These derivatives exhibited varying degrees of activity against P. falciparum (K1 strain) and demonstrated significant biological potential in medicinal chemistry (Nongpanga Ningsanont et al., 2003).

Chemical Synthesis and Reactivity

Studies on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate revealed significant insights into ring expansion and nucleophilic substitution reactions, providing a foundational understanding for the synthesis and reactivity of related compounds, including Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate (A. Fesenko et al., 2010).

Chemosensor Development

A new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system was synthesized. This sensor, closely related to the Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate compound, demonstrated high sensitivity and selectivity for detecting metal cations like Co2+, Zn2+, and Cu2+. Its structural and functional properties underline the potential of related compounds in sensor development (T. Aysha et al., 2021).

Antibacterial Agents

Compounds structurally similar to Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate have been synthesized and shown to exhibit significant antibacterial activity. Such compounds underline the potential of derivatives of Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate in the development of new antibacterial agents (P. Mohite & V. Bhaskar, 2011).

properties

IUPAC Name

ethyl 5-[4-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)6-3-5-16(19)15-9-7-14(8-10-15)13-18-11-4-12-18/h7-10H,2-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBROBQXJQNRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642835
Record name Ethyl 5-{4-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate

CAS RN

898757-22-7
Record name Ethyl 4-(1-azetidinylmethyl)-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{4-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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